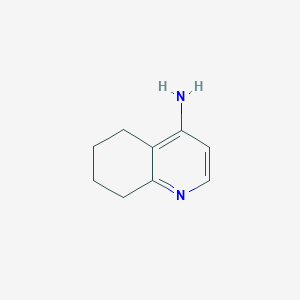

5,6,7,8-Tetrahydroquinolin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVFSRODUXQSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627257 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14807-39-7 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5,6,7,8 Tetrahydroquinolin 4 Amine and Its Derivatives

Direct Synthesis Approaches to the 5,6,7,8-Tetrahydroquinolin-4-amine Framework

Direct synthesis strategies primarily focus on the modification of existing quinoline (B57606) or tetrahydroquinoline structures to introduce the desired amine functionality at the C-4 position and achieve the saturated carbocyclic ring.

Regioselective Functionalization of Tetrahydroquinoline Precursors

The direct regioselective amination at the C-4 position of a pre-existing 5,6,7,8-tetrahydroquinoline (B84679) scaffold is a challenging synthetic route. Most functionalization strategies for the tetrahydroquinoline ring system target other positions. For instance, reactions involving 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline have been used to create C-8 carboxamides and thio-carboxamides. rsc.org The more common and effective approach to obtaining C-4 substituted derivatives is to introduce the functional group, or a precursor to it, onto the quinoline ring before the reduction of the benzenoid ring. This pre-functionalization strategy is often more regioselective and efficient, leading into the reduction strategies discussed below.

Reduction Strategies from Quinoline Analogues

A highly effective and widely used method for synthesizing this compound involves the reduction of a corresponding quinoline precursor. This can be achieved through catalytic hydrogenation to saturate the carbocyclic ring, followed by or preceded by the introduction of the amine group.

Catalytic hydrogenation is a primary method for the selective reduction of the carbocyclic (benzene) ring of the quinoline system to yield the 5,6,7,8-tetrahydroquinoline core. The choice of catalyst and reaction conditions is crucial for achieving this regioselectivity over the reduction of the pyridine (B92270) ring.

A direct and effective route involves the catalytic hydrogenation of a 4-aminoquinoline (B48711) derivative. A notable method prepares amino-substituted 5,6,7,8-tetrahydroquinolines by hydrogenating the corresponding acetamido-substituted quinolines, followed by the hydrolysis of the acetamide (B32628) protecting group. researchgate.net This approach demonstrates good yields, particularly when the substituent is on the pyridine ring. researchgate.net The reduction of the quinoline ring to give 5,6,7,8-tetrahydroquinolines can be achieved using various catalysts. researchgate.net For instance, platinum oxide in trifluoroacetic acid has been found to be effective for high chemo- and stereoselectivity. researchgate.net Other research has shown that ruthenium-based catalysts can also selectively reduce the carbocyclic ring. researchgate.net

A patented method for producing the unsubstituted 5,6,7,8-tetrahydroquinoline involves a two-step process in one pot: a catalytic hydrogenation of quinoline using a palladium-based catalyst, followed by an isomerization reaction at a higher temperature to convert the initially formed 1,2,3,4-tetrahydroquinoline (B108954) to the desired 5,6,7,8-isomer. google.com

| Catalyst | Substrate | Solvent / Conditions | Product | Ref |

| Platinum oxide (PtO₂) | Acetamido-quinolines | Trifluoroacetic acid (TFA) | Acetamido-5,6,7,8-tetrahydroquinolines | researchgate.net |

| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-substituted quinolines | Not specified | Chiral 8-substituted-5,6,7,8-tetrahydroquinolines | researchgate.net |

| Palladium (PD) catalyst | Quinoline | H₂ (8–12 atm), 60–70°C, then isomerization at 160–170°C | 5,6,7,8-Tetrahydroquinoline | google.com |

| Manganese PN3 Pincer Complex | Quinoline | H₂ (4 bar) or iPrOH (transfer hydrogenation) | 1,2,3,4-Tetrahydroquinoline | nih.gov |

An alternative pathway for introducing the amine group at the C-4 position involves the formation and subsequent reduction of an oxime. This synthetic route typically begins with a ketone precursor, namely 5,6,7,8-tetrahydroquinolin-4-one.

The synthesis proceeds in two main steps:

Oximation: The ketone (5,6,7,8-tetrahydroquinolin-4-one) is reacted with hydroxylamine (B1172632) hydrochloride. This reaction converts the carbonyl group into an oxime (-C=N-OH). derpharmachemica.compsu.edu

Reduction: The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed for this transformation. A one-pot method for converting aldehydes to primary amines uses hydroxylamine hydrochloride to form the oxime in situ, followed by reduction with stannous chloride (SnCl₂). derpharmachemica.com Other general methods for reducing oximes to amines include catalytic hydrogenation (e.g., using palladium) or other chemical reductants like lithium aluminum hydride (LiAlH₄). psu.eduopenstax.org

This pathway provides a versatile method for accessing the target amine from a corresponding ketone, which can often be synthesized through established routes.

Multicomponent Reaction Strategies for Diverse Tetrahydroquinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in atom economy and operational simplicity. organic-chemistry.orgwikipedia.org

Mannich Base and Enolizable Ketone Condensations

The Mannich reaction is a classic three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, typically an enolizable ketone or aldehyde. wikipedia.orgbyjus.com The reaction proceeds through the formation of an electrophilic iminium ion (or Schiff base) from the amine and aldehyde, which is then attacked by the enol form of the ketone. wikipedia.org The final product is a β-amino-carbonyl compound known as a Mannich base. byjus.com

While the direct synthesis of this compound via a classic Mannich reaction is not commonly reported, the principles of such condensations can be applied to construct the tetrahydroquinoline ring system. A plausible, though less direct, pathway could involve a variation where a pre-formed enamine or enolate of a cyclohexanone (B45756) derivative reacts with a suitable electrophile derived from a Mannich-type condensation. For example, a reaction could be envisioned between an aminocyclohexene derivative and an acrolein equivalent in a Michael addition, followed by intramolecular cyclization and dehydration to form the fused pyridine ring.

More broadly, multicomponent reactions are well-established for creating substituted tetrahydroquinoline skeletons. researchgate.netacs.org For example, the modified Betti reaction, a type of Mannich reaction, has been used to synthesize aminomethylated 8-hydroxyquinolines. mdpi.com These strategies highlight the power of MCRs in rapidly building molecular complexity, even if a direct route to the specific 4-amino-5,6,7,8-tetrahydroquinoline isomer is not the most prominent example.

One-Pot Syntheses in Ionic Liquids and Other Green Solvents

One-pot multicomponent reactions represent an efficient and atom-economical approach to complex molecules. In the context of 5,6,7,8-tetrahydroquinoline synthesis, a one-pot, four-component tandem reaction has been developed, modifying the Kröhnke pyridine synthesis. This method involves the reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and other components to produce substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields. researchgate.net

Ionic liquids are gaining attention as environmentally benign solvents and catalysts in organic synthesis due to their non-volatility, thermal stability, and controlled miscibility. niscpr.res.in For instance, [Emim]OH has been utilized as a catalyst in the Hantzsch reaction for the synthesis of polyhydroquinoline derivatives, offering mild reaction conditions and high yields. researchgate.net Another approach involves a nano-sized Fe3O4-supported Lewis acid ionic liquid catalyst, which facilitates the synthesis of polyhydroquinolines under ultrasound irradiation in solvent-free conditions. This heterogeneous catalyst can be easily separated and reused. rsc.org

The use of green solvents and catalysts aligns with the principles of sustainable chemistry, aiming to reduce waste and energy consumption. nih.gov Molecular oxygen, for example, has been used as the sole oxidant in the synthesis of polysubstituted pyrimidines, which are related heterocyclic structures. nih.gov

Cyclohexanone-Based Condensations in Heterocyclic Construction

Cyclohexanone and its derivatives are versatile starting materials for the synthesis of various heterocyclic compounds, including 5,6,7,8-tetrahydroquinolines. One common strategy involves the condensation of cyclohexanone with other reagents to build the quinoline ring system.

For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be synthesized by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. nih.gov Similarly, 5-substituted 4,5,6,7-tetrahydroindoles, another class of related heterocycles, can be prepared from 4-substituted cyclohexanones in a three-step sequence. umn.edu

A dehydrogenation-driven reaction between cyclohexanones and anilines, using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as an oxidant, has been developed for the synthesis of N-functionalized 2-aminophenols, which can be precursors to other heterocyclic systems. nih.gov Furthermore, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones provides a route to substituted 5,6,7,8-tetrahydroquinazolines, highlighting the utility of cyclohexanone-based synthons. nih.gov

Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-amine Derivatives for Stereochemical Studies

The synthesis of chiral 5,6,7,8-tetrahydroquinoline-amine derivatives is crucial for applications in asymmetric catalysis and for studying their stereochemistry-dependent biological activities.

Enantioselective Synthesis Methods

Several enantioselective methods have been developed to produce chiral tetrahydroquinolines. A chiral phosphoric acid catalyst has been shown to enable the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Another approach utilizes a gold-catalyzed tandem hydroamination and asymmetric transfer hydrogenation, also in the presence of a chiral phosphate, to yield tetrahydroquinolines with high enantioselectivity. organic-chemistry.org Additionally, chiral pyridyl phosphinites have been employed as efficient ligands in iridium-catalyzed asymmetric hydrogenation reactions. researchgate.net

The borrowing hydrogen methodology, which involves the catalytic transfer of hydrogen from an alcohol to an intermediate, offers an atom-economical route. A manganese PN3 pincer complex has been used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org

A summary of selected enantioselective methods is presented below:

| Catalytic System | Reactants | Product | Key Features |

| Chiral Phosphoric Acid | 2-Aminochalcones, Hantzsch ester | Tetrahydroquinolines | Sole catalyst for cyclization and reduction. organic-chemistry.org |

| Gold Catalyst / Chiral Phosphate | N-Aryl propargylamines | Tetrahydroquinolines | Tandem hydroamination/transfer hydrogenation. organic-chemistry.org |

| Iridium / Chiral Pyridyl Phosphinites | Dihydronaphthalenes | Tetrahydroquinolines | Asymmetric hydrogenation of difficult substrates. researchgate.net |

| Manganese PN3 Pincer Complex | 2-Aminobenzyl alcohols, secondary alcohols | 1,2,3,4-Tetrahydroquinolines | Atom-efficient borrowing hydrogen methodology. nih.govacs.org |

Racemic Synthesis Protocols and Separation Techniques

In cases where direct enantioselective synthesis is not feasible, racemic mixtures of 5,6,7,8-tetrahydroquinolin-amine derivatives can be synthesized and subsequently separated. A common method for obtaining the amine functionality is through the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide. researchgate.net

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. For instance, the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol (B83816) have been successfully separated using Candida antarctica lipase (B570770) B through dynamic kinetic resolution, providing both enantiomers with high purity and yield. researchgate.netmdpi.com The separated chiral alcohol can then be converted to the corresponding amine or other derivatives. researchgate.net

Novel Synthetic Approaches and Catalyst Development in Tetrahydroquinoline Production

The development of novel synthetic methods and more efficient catalysts for tetrahydroquinoline production is an ongoing area of research. A key focus is on improving atom economy, reducing reaction steps, and utilizing more sustainable reagents and conditions.

Recent advancements include the use of unsupported nanoporous gold (AuNPore) as a catalyst for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, using an organosilane and water as the hydrogen source. organic-chemistry.org This catalyst is easily recoverable and reusable. organic-chemistry.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. nih.gov For example, a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst can convert 2-nitroarylketones and aldehydes to tetrahydroquinolines in high yields. nih.gov

A novel method for synthesizing 5,6,7,8-tetrahydroquinoline involves the catalytic hydrogenation of quinoline using a specially prepared Pd catalyst, followed by an in-situ isomerization reaction at elevated temperatures. google.com This "one-pot" approach avoids intermediate workup and reduces material loss. google.com

Furthermore, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported for the synthesis of highly functionalized tetrahydroquinoline derivatives. frontiersin.org

The following table summarizes some novel synthetic approaches:

| Method | Catalyst / Reagent | Key Features |

| Hydrogenation | Nanoporous Gold (AuNPore) / Organosilane, H2O | Highly efficient, regioselective, reusable catalyst. organic-chemistry.org |

| Domino Reaction | Pd/C / H2 | Reduction-reductive amination of 2-nitroarylketones. nih.gov |

| Catalytic Hydrogenation / Isomerization | Self-made Pd catalyst | "One-pot" synthesis from quinoline, high yield. google.com |

| [4+2] Annulation | DBU | Highly diastereoselective synthesis of functionalized tetrahydroquinolines. frontiersin.org |

Chemical Transformations and Functionalization Strategies of 5,6,7,8 Tetrahydroquinolin 4 Amine Scaffolds

Derivatization of the Primary Amine Group at the 4-Position or Analogous Positions

The primary amine group on the tetrahydroquinoline ring is a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Schiff Base Formation and Subsequent Reductions

The reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, is a fundamental transformation that yields an imine, commonly known as a Schiff base. nih.gov This reaction proceeds via a nucleophilic addition mechanism. nih.gov

Research on the related 8-aminoquinoline (B160924) scaffold demonstrates this principle. 8-aminoquinoline has been reacted with aldehydes like 2-hydroxy naphthaldehyde and ortho-vanillin in methanol. nih.gov The mixture is refluxed for several hours to facilitate the condensation reaction, leading to the formation of the corresponding Schiff base products. nih.gov The general stability of these imine linkages is notable; they are stable in air and alkaline conditions but can be hydrolyzed back to the parent amine and carbonyl compound in acidic environments. nih.gov

Following their formation, these Schiff bases can be reduced to stable secondary amines. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Acylation and Related Nitrogen Functionalizations

Acylation of the amino group on the tetrahydroquinoline ring is a common strategy to introduce amide functionalities. In a study utilizing 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) as a starting material, acylation with acetyl chloride was shown to form an N-acetylated intermediate. Current time information in Bangalore, IN.researchgate.net This intermediate, however, was not isolated as it rapidly underwent an intramolecular cyclization reaction under the applied conditions to yield a fused pyrimidoquinoline system. Current time information in Bangalore, IN.researchgate.netrsc.org This tandem acylation-cyclization highlights a powerful route to more complex heterocyclic structures, which is discussed further in section 3.2.1.

In a different approach exploring nitrogen-atom insertion, researchers found that tetrahydroquinoline was unreactive when treated with an anomeric amide reagent, a source of electrophilic nitrogen. mdpi.comnih.gov This contrasts with other cyclic amines like indoline (B122111), which readily reacted to form N-aminoindole. mdpi.comnih.gov This result indicates that the electronic and steric properties of the tetrahydroquinoline scaffold can influence its reactivity towards certain nitrogen functionalization reagents.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of the tetrahydroquinoline scaffold can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions provide a robust method for introducing new substituents and building blocks.

Studies on 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have shown that it reacts with reagents such as urea and thiourea. Current time information in Bangalore, IN.researchgate.netrsc.org The reaction initially forms ureido or thioureido intermediates. These intermediates are often not isolated as they can readily cyclize, particularly under heating or in the presence of a base like sodium ethoxide, to generate fused heterocyclic systems such as pyrimido[4,5-b]quinoline derivatives. Current time information in Bangalore, IN.rsc.org The reaction with urea in an ethanol (B145695)/sodium ethoxide mixture for six hours afforded the corresponding 4-amino-pyrimido[4,5-b]quinolin-2(1H)-one derivative. rsc.org Similarly, using thiourea under the same conditions yielded the analogous 2(1H)-thione product. rsc.org

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea | Ethanol/Sodium Ethoxide, 6h | Pyrimido[4,5-b]quinolin-2(1H)-one derivative | rsc.org |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea | Ethanol/Sodium Ethoxide, 6h | Pyrimido[4,5-b]quinoline-2(1H)-thione derivative | rsc.org |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Phenyl isothiocyanate | DMF, TEA (catalyst) | Thioureido intermediate, cyclizes to fused pyrimidine (B1678525) | researchgate.net |

Ring System Modifications and Fused Heterocycle Formation

Building upon the tetrahydroquinoline core by constructing additional fused rings is a key strategy for accessing novel chemical space and generating structurally complex molecules.

Construction of Pyrimidoquinoline Systems from Tetrahydroquinoline Precursors

The fusion of a pyrimidine ring to the tetrahydroquinoline scaffold results in pyrimidoquinoline systems, a class of compounds of significant interest. A common and effective method to achieve this is through the reaction of an amino-tetrahydroquinoline with reagents that can provide the necessary carbon atoms for the new ring.

As detailed in the research by Elkholy et al., 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as an excellent precursor for these systems. Current time information in Bangalore, IN.researchgate.netrsc.org The presence of the ortho-amino and nitrile groups facilitates cyclization reactions.

Several strategies have been employed:

Reaction with Formamide (B127407): Refluxing the amino-tetrahydroquinoline with excess formamide afforded 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. Current time information in Bangalore, IN.researchgate.netrsc.org

Reaction with Formic Acid: Treatment with formic acid yielded an intermediate that, upon reaction with alkaline hydrogen peroxide, cyclized to a pyrimidoquinoline derivative. Current time information in Bangalore, IN.researchgate.netrsc.org

Reaction with Acetyl Chloride: Acylation with acetyl chloride led directly to the formation of 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-(3H)one via an unisolated N-acetyl intermediate that underwent spontaneous cyclization. Current time information in Bangalore, IN.researchgate.netrsc.org

| Starting Material | Reagent(s) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide | Not Isolated | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | Current time information in Bangalore, IN.rsc.org |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 1. Formic Acid 2. Alkaline H₂O₂ | N-formyl derivative | Cyclized Pyrimidoquinoline Derivative | Current time information in Bangalore, IN.rsc.org |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Acetyl Chloride | N-acetyl derivative | 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-(3H)one | Current time information in Bangalore, IN.rsc.org |

Synthesis of Pyrazoloquinoline Frameworks Integrating Tetrahydroquinoline Moieties

The synthesis of pyrazolo[3,4-b]quinolines represents another important modification of the quinoline (B57606) ring system. These frameworks can be constructed through several synthetic routes, often involving the reaction of a hydrazine (B178648) derivative with a suitable quinoline precursor.

One established method involves the reaction of a 4-chloroquinoline (B167314) derivative with hydrazine hydrate (B1144303). For instance, reacting 4,7-dichloroquinoline (B193633) with hydrazine hydrate in refluxing ethanol yields the corresponding 4-hydrazinylquinoline derivative. pharmascholars.com This hydrazinyl group can then be used to construct the fused pyrazole (B372694) ring. A related approach involves the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline (B1600401) with hydrazine hydrate to form 4-hydrazinyl-5,6,7,8-tetrahydroquinoline, a key precursor for pyrazolo[3,4-b]quinolines. mdpi.com

Another powerful strategy is the Friedländer-type condensation. The condensation of a pyrazole derivative containing an amino group and an adjacent formyl group (an o-aminoaldehyde) with a cyclic ketone like cyclohexanone (B45756) can produce the fused tetrahydro-pyrazoloquinoline system. nih.govuj.edu.pl For example, a pyrazole aldehyde was condensed with cyclohexanone in glacial acetic acid to yield a 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline. nih.govuj.edu.pl

Formation of Other Tricyclic and Polycyclic Heterocycle Analogues

The 5,6,7,8-tetrahydroquinoline (B84679) framework serves as a foundational building block for the synthesis of more complex, fused heterocyclic systems. Through strategic chemical reactions, additional rings can be annulated onto the tetrahydroquinoline core, leading to novel tricyclic and polycyclic structures with potential applications in medicinal chemistry and materials science.

One prominent strategy involves the construction of a pyrimidine ring fused to the quinoline system, creating pyrimido[4,5-b]quinolines. This transformation can be initiated from a functionalized precursor, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The reactivity of the 2-amino group and the adjacent carbonitrile function allows for cyclization reactions with various one-carbon reagents. For instance, refluxing the precursor with formamide leads to the formation of 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. nih.gov Similarly, reactions with urea or thiourea in the presence of a base like sodium ethoxide yield the corresponding pyrimido[4,5-b]quinoline-2(1H)-one and -thione derivatives, respectively. nih.gov These reactions demonstrate a reliable pathway to annulate a pyrimidine ring onto the tetrahydroquinoline scaffold.

Another approach to constructing fused systems involves the synthesis of furo[3,2-d]pyrimidines condensed with a tetrahydroisoquinoline core, an isomer of the tetrahydroquinoline system. researchgate.net This multi-step synthesis starts from 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinoline, which are converted into chloro derivatives. These intermediates then react with various amines to produce a range of 8-amino-substituted tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines, showcasing the creation of a complex polycyclic system. researchgate.net Further elaboration of these structures can lead to the formation of condensed triazole rings. researchgate.net

The following table summarizes key reactions for the formation of tricyclic systems from tetrahydroquinoline precursors.

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea, Sodium Ethoxide | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea, Sodium Ethoxide | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-thione | nih.gov |

| 5-substituted-4-chloro-1,2,3,4-tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinoline | Various Amines | 8-Amino-substituted-tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines | researchgate.net |

Complexation Chemistry with Metal Centers for Functional Material Development

The nitrogen atom of the quinoline ring and the exocyclic amine group at the 4-position (or isomeric positions) of the 5,6,7,8-tetrahydroquinolin-4-amine scaffold provide excellent coordination sites for metal ions. This has led to its use in the design of sophisticated ligands for organometallic complexes.

Ligand Design for Organometallic Complexes

The 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) moiety (an isomer of the title compound) is a particularly effective scaffold for creating bidentate and tridentate ligands for catalysis. mdpi.comresearchgate.net These ligands coordinate to transition metals, forming complexes that can catalyze a variety of chemical transformations, such as asymmetric transfer hydrogenation.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as (R)-CAMPY and its 2-methyl substituted analogue (R)-Me-CAMPY, have been successfully employed as chiral ligands in rhodium and other metal complexes. mdpi.com These ligands act as bidentate donors, coordinating through the nitrogen of the pyridine (B92270) ring and the nitrogen of the 8-amino group. mdpi.com

Furthermore, the scaffold can be modified to create ligands with different donor atom sets. For example, manganese(I) complexes derived from 5,6,7,8-tetrahydroquinolin-8-amine have been developed where the ligand acts as a bidentate NN donor or is further functionalized to act as a tridentate NNS or NNP donor. researchgate.net This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex to optimize its catalytic activity. The design of these ligands is crucial for applications in areas like the synthesis of valuable indoline motifs. researchgate.net

Structural Diversity of Metal-Tetrahydroquinoline Complexes

The coordination of metal centers with ligands derived from the tetrahydroquinoline scaffold results in a variety of geometries, largely dependent on the metal ion, its oxidation state, and the specific ligand structure. researchgate.netlibretexts.org

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org For instance, complexes of the related ligand 8-hydroxyquinoline (B1678124) (8-HQ) with Co(II) and Ni(II) are presumed to have an octahedral geometry due to the coordination of two water molecules, while the Cu(II) complex adopts a square-planar geometry. scirp.orgscirp.org These complexes typically feature a 1:2 metal-to-ligand ratio. scirp.orgscirp.org

In the case of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, rhodium complexes such as [RhCp*L] have been synthesized and characterized, where 'L' represents the chiral diamine ligand. mdpi.com Manganese(I) complexes with bidentate (NN) and tridentate (NNS/P) ligands derived from 5,6,7,8-tetrahydroquinolin-8-amine have also been prepared, indicating different coordination environments around the manganese center. researchgate.net The coordination of multidentate ligands often leads to the formation of stable chelate rings, enhancing the thermodynamic stability of the complex. youtube.comnih.gov The resulting structures can range from relatively simple four-coordinate tetrahedral or square planar complexes to more intricate six-coordinate octahedral arrangements. libretexts.org

The table below outlines examples of metal complexes formed with tetrahydroquinoline-based ligands and their proposed geometries.

| Ligand Type | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Cu(II) | Square-planar | scirp.orgscirp.org |

| 8-Hydroxyquinoline (8-HQ) | Co(II), Ni(II) | Octahedral (with H₂O) | scirp.orgscirp.org |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline (e.g., CAMPY) | Rh(III) | Pseudo-octahedral (in Cp* complexes) | mdpi.com |

| 5,6,7,8-Tetrahydroquinolin-8-amine derivatives (NN, NNS, NNP) | Mn(I) | Not specified, depends on ligand denticity | researchgate.net |

Structural Characterization Techniques in Tetrahydroquinoline Research

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

In the study of tetrahydroquinoline derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) revealed that the heterocyclic ring adopts a half-chair conformation. nih.gov The analysis also detailed the dihedral angle between the aromatic rings and the nature of intermolecular hydrogen bonds that dictate the crystal packing. nih.gov While a specific crystal structure for 5,6,7,8-Tetrahydroquinolin-4-amine was not found in the search results, the principles of X-ray diffraction are broadly applicable to this class of compounds, provided a suitable single crystal can be obtained. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to construct an electron density map, from which the atomic positions can be determined. nih.govresearchgate.net

Key Insights from X-ray Crystallography of Tetrahydroquinoline Derivatives:

| Feature | Observation | Significance |

| Ring Conformation | The tetrahydroquinoline ring often adopts a half-chair conformation. nih.gov | Influences the overall shape and steric properties of the molecule. |

| Dihedral Angles | The angle between the planes of the fused rings is a critical parameter. nih.gov | Affects the molecule's three-dimensional structure and potential for interaction with biological targets. |

| Intermolecular Forces | Hydrogen bonds (e.g., C—H⋯O) are frequently observed, linking molecules in the crystal lattice. nih.gov | Determines the crystal packing and influences physical properties like melting point. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound and its analogs, ¹H NMR spectra would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). Similarly, ¹³C NMR spectra would identify the number of unique carbon atoms and their chemical shifts. rsc.orgtsijournals.com For example, in derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, specific proton and carbon signals have been assigned, confirming the molecular framework. mdpi.com Operando MAS-NMR studies have even been used to follow the synthesis of tetrahydroquinolines in real-time, identifying intermediates and products. rsc.orgrsc.org

Typical NMR Data for Tetrahydroquinoline Scaffolds:

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | Aromatic protons: ~6.5-8.5 ppm; Aliphatic protons: ~1.5-3.5 ppm; Amine protons: variable | Number of distinct proton environments, neighboring protons (via splitting patterns), and electronic environment. |

| ¹³C | Aromatic carbons: ~110-150 ppm; Aliphatic carbons: ~20-50 ppm | Number of unique carbon atoms and their hybridization state. chemicalbook.comchemicalbook.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

In the context of this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C=C and C-H) functionalities. For instance, studies on related tetrahydroquinoline derivatives have identified specific vibrational frequencies corresponding to N-H stretching, C-H stretching of the aliphatic and aromatic regions, and C=N stretching. mdpi.comnih.gov The presence and position of these bands provide strong evidence for the compound's structural features. nih.govmdpi.com For example, the FT-IR spectrum of a related compound, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, showed characteristic peaks at 3369 cm⁻¹ (N-H stretch) and in the 2859-2929 cm⁻¹ range (C-H stretches). nih.gov

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (can be broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1000-1350 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (primarily carbon, hydrogen, and nitrogen). This method provides a crucial check on the purity and identity of a synthesized compound.

For a new batch of this compound, elemental analysis would be performed to ensure that the experimentally determined percentages of carbon, hydrogen, and nitrogen match the theoretical values calculated from its molecular formula (C₉H₁₂N₂). nih.gov This technique has been routinely used to confirm the composition of newly synthesized tetrahydroquinoline derivatives. nih.gov For example, the calculated elemental composition for a C₁₅H₁₈N₄ derivative was C, 70.84%; H, 7.13%; N, 22.03%, which was in close agreement with the found values of C, 71.07%; H, 7.20%; N, 21.87%. nih.gov

Elemental Composition of this compound (C₉H₁₂N₂):

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 9 | 108.09 | 72.93% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 8.18% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 18.91% |

| Total | 148.23 | 100.00% |

This data provides a baseline for the expected results from an elemental analysis of a pure sample of this compound.

Computational and Theoretical Studies of 5,6,7,8 Tetrahydroquinolin 4 Amine and Analogues

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intricate details of chemical reactions. These methods allow for the study of transition states, reaction intermediates, and the energetic pathways of reactions, providing a theoretical foundation for understanding and predicting chemical reactivity and selectivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and reactivity of various heterocyclic compounds, including quinoline (B57606) and its derivatives. rsc.org DFT calculations are instrumental in optimizing the geometry of reactants, intermediates, and products, and in determining their relative energies. rsc.org This information is crucial for understanding the plausible mechanistic pathways of a reaction. rsc.org

For instance, in the synthesis of substituted tetrahydroquinolines, DFT simulations can support the proposed reaction mechanism by optimizing the structures of intermediates and transition states. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants, calculated using DFT, can indicate their chemical reactivity. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org Furthermore, the distribution of HOMO and LUMO across a molecule can reveal the likely sites for electrophilic and nucleophilic attack. rsc.org

In a study on the regioselective nitration of tetrahydroquinoline, DFT calculations at the B3LYP/6-31++G** level were used to optimize the σ-complexes of the four possible nitro isomers in both the gas phase and in water. researchgate.net This computational analysis helped to rationalize the experimentally observed selectivity. researchgate.net While this study did not focus on the 4-amino derivative, it demonstrates the utility of DFT in predicting regioselectivity in reactions involving the tetrahydroquinoline scaffold.

Although specific DFT studies on the reaction mechanisms for the synthesis of 5,6,7,8-tetrahydroquinolin-4-amine are not widely reported, the principles from studies on related quinoline derivatives are transferable. For example, DFT has been used to study the synthesis of various quinoline-amide derivatives, providing insights into their electronic properties. nih.gov

Ab Initio Calculations for Mechanistic Proposals

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying reaction mechanisms. These methods, such as Møller-Plesset perturbation theory (MP2), can provide detailed insights into the electronic nature of molecules and transition states. nih.gov

In a study of the reactivity of cyclic, nonstabilized isodiazenes with various cyclic amines, ab initio and DFT calculations were employed to explore the reaction mechanisms. acs.org Interestingly, tetrahydroquinoline was found to be unreactive under the studied conditions, and computational analysis helped to understand the factors governing this reactivity. acs.org While this study did not lead to a synthetic route to a substituted tetrahydroquinoline, it highlights the power of ab initio calculations in predicting and explaining chemical behavior.

Mechanistic proposals for the synthesis of complex heterocyclic systems often rely on a combination of experimental evidence and computational validation. For example, the proposed mechanism for the formation of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles involves a series of steps that could be further elucidated using ab initio calculations to map the potential energy surface and identify the key transition states. researchgate.net

Studies on Stereoselection and Enantioselectivity Origins

Computational methods are particularly valuable for understanding the origins of stereoselectivity and enantioselectivity in asymmetric synthesis. By modeling the transition states leading to different stereoisomers, it is possible to calculate the energy differences and thus predict the stereochemical outcome of a reaction.

For example, in the highly diastereoselective synthesis of tetrahydroquinoline derivatives via a [4 + 2] annulation reaction, the relative configurations of the products were confirmed by X-ray crystallography, a technique that provides definitive stereochemical information that can be correlated with computational models. nih.gov While this study did not explicitly report computational analysis of the stereoselectivity, it represents a case where such studies would be highly beneficial for understanding the factors controlling the formation of specific diastereomers.

In a related example, the enantioselective synthesis of tetrahydroquinoxaline derivatives was studied using DFT calculations to elucidate the origin of enantioselectivity. mdpi.com The calculations of the transition states for the two possible enantiomers revealed a significant energy difference, which was in good agreement with the experimentally observed enantiomeric excess. mdpi.com This type of computational analysis is crucial for the rational design of chiral catalysts and for optimizing reaction conditions to achieve high enantioselectivity. Although this study was on a related heterocyclic system, the methodology is directly applicable to investigating the stereoselective synthesis of chiral this compound analogues.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are crucial in drug discovery and development for identifying potential drug candidates and optimizing their binding affinity and selectivity.

Ligand-Protein Interaction Analysis

Docking studies can provide detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Several studies have employed molecular docking to investigate the interactions of 5,6,7,8-tetrahydroquinoline (B84679) derivatives with various protein targets. For instance, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives into the catalytic site of p38 mitogen-activated protein kinase (MAPK) were used to identify potential anti-inflammatory lead compounds. rsc.orgresearchgate.net These studies revealed important hydrogen bonding and hydrophobic interactions that contribute to the binding of these compounds. researchgate.net

In another study, morpholine-substituted tetrahydroquinoline derivatives were investigated as potential mTOR inhibitors. rug.nl Molecular docking and molecular dynamics simulations were used to predict the binding score, stability, and interactions of these derivatives with the mTOR active site. rug.nl Similarly, tetrahydroquinoline derivatives have been studied as potential inhibitors of the G protein-coupled estrogen receptor (GPER) for the treatment of breast cancer, with docking simulations used to explore their binding modes. acs.org

The table below summarizes key ligand-protein interactions for some tetrahydroquinoline analogues with their respective protein targets as identified through molecular docking studies.

| Compound/Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

| 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine | p38 MAPK | Lys53, Tyr35, Asp168, Thr106, Ala51, Leu108 | Hydrogen bonding, Hydrophobic interactions |

| Morpholine-substituted tetrahydroquinoline derivatives | mTOR | TYR2225, VAL2240 | Hydrogen bonding |

| Tetrahydroquinoline derivatives with a carboxyl group | GPER | Not specified | Polar, Hydrophobic, and Steric interactions |

| Thiazolidinedione-quinoline hybrids | PPARγ, COX-2 | Not specified | Good affinity with binding energy close to -10.0 kcal/mol |

Binding Affinity Prediction and Optimization

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target protein, often expressed as a docking score or binding energy. Lower binding energy values generally indicate a more favorable interaction. These predictions can be used to rank potential drug candidates and to guide the optimization of lead compounds.

For example, in the study of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives as p38 MAPK inhibitors, the anticipated lead derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, was found to have a good binding energy. rsc.orgresearchgate.net In another example, molecular docking of tetrahydroquinoline derivatives against Mycobacterium tuberculosis enzymes revealed high binding affinities for some compounds, suggesting their potential as antitubercular agents. nih.govresearchgate.netnih.gov

The table below presents the predicted binding affinities for selected tetrahydroquinoline derivatives against their protein targets.

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Tetrahydroquinazoline derivatives (3a-d, 4e-g) | Dihydrofolate reductase (DHFR) | -9.0 to -9.7 |

| Compound C14 (a tetrahydroquinoline derivative) | Epidermal Growth Factor Receptor (EGFR) | -10.1 |

| Thiazolidinedione-quinoline hybrids | PPARγ and COX-2 | ~ -10.0 |

These computational predictions of binding affinity are valuable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in understanding how structural modifications influence activity, thereby guiding the design of more potent molecules. nih.gov

The development of robust QSAR models is a critical step in computational drug design. For derivatives of tetrahydroquinoline, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully established. mdpi.comnih.gov In one such study targeting Lysine-specific demethylase 1 (LSD1), 40 tetrahydroquinoline derivatives were used to construct 3D-QSAR models. mdpi.comnih.gov The dataset was divided into a training set to build the models and a test set to evaluate their predictive power. The most active molecule in the set is often selected as a template for aligning the other structures, a crucial step for generating reliable models. mdpi.com

Statistical validation is essential to ensure the robustness and predictive capability of the developed QSAR models. Key statistical parameters include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the external prediction coefficient (R²pred). A q² value greater than 0.5 is generally considered to indicate good internal validation, while an R²pred greater than 0.6 suggests good external predictive ability. mdpi.com For the aforementioned LSD1 inhibitors, the CoMFA and CoMSIA models yielded statistically significant results, demonstrating their reliability. mdpi.comnih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Tetrahydroquinoline-based LSD1 Inhibitors

| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | F-value | Standard Error of Estimate (SEE) | R²pred (External prediction coefficient) |

|---|---|---|---|---|---|

| CoMFA | 0.778 | 0.957 | 158.453 | 0.149 | 0.709 |

| CoMSIA | 0.764 | 0.932 | 92.587 | 0.187 | 0.713 |

Data sourced from a study on 40 tetrahydroquinoline-derivative inhibitors targeting LSD1. mdpi.com

Once validated, QSAR models serve as powerful tools for predicting the biological activity of novel, unsynthesized compounds. nih.govnih.gov By analyzing the contour maps generated from CoMFA and CoMSIA models, researchers can identify which structural modifications are likely to enhance or diminish activity. These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. mdpi.com

For instance, in the study of LSD1 inhibitors, the 3D-QSAR models and their corresponding contour maps provided guidance for designing seven new tetrahydroquinoline derivatives with potentially higher inhibitory activity. mdpi.comnih.gov The models predicted that introducing amino and hydrophobic groups at specific positions on the tetrahydroquinoline scaffold would be beneficial. Subsequent molecular dynamics simulations and binding free energy calculations for some of the newly designed compounds suggested they would perform better than the original template molecule. mdpi.comnih.gov This predictive power allows for the prioritization of synthetic efforts on compounds with the highest probability of success, thereby streamlining the drug discovery process. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of 5,6,7,8 Tetrahydroquinolin 4 Amine Derivatives

Antitumor and Antiproliferative Activity Mechanisms

The anticancer potential of 5,6,7,8-tetrahydroquinoline (B84679) derivatives is attributed to their ability to influence various cellular processes critical for tumor growth and survival. These mechanisms range from the direct inhibition of cancer cell growth to the induction of programmed cell death and interference with essential cellular machinery.

A primary indicator of the antitumor potential of 5,6,7,8-tetrahydroquinoline derivatives is their potent ability to inhibit the proliferation of cancer cells and reduce their viability. This has been demonstrated across a variety of human cancer cell lines.

For instance, a series of novel 8-phenyltetrahydroquinolinone derivatives were synthesized and evaluated for their cytotoxic effects. One particular compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (referred to as 4a), displayed significant cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further modifications of this compound also resulted in derivatives that significantly decreased the viability of HCT-116 cells, with IC₅₀ values around 13 µM. nih.gov

Another study focused on a 4-trifluoromethyl substituted derivative, designated as 4ag, which exhibited a potent anti-glioblastoma multiforme (GBM) effect. This compound showed IC₅₀ values of 38.3 µM and 40.6 µM in SNB19 and LN229 GBM cell lines, respectively, highlighting its dose-dependent cytotoxic effects. tuni.fi

Furthermore, a series of 4-substituted 5,6,7,8-tetrahydrobenzo tuni.finih.govthieno[2,3-d]pyrimidines, which are structurally related to the core tetrahydroquinoline scaffold, have shown remarkable antiproliferative effects. Several of these compounds exhibited IC₅₀ values of less than 40 nM in the MDA-MB-435 cancer cell line. nih.govmdpi.com

The table below summarizes the antiproliferative activity of selected 5,6,7,8-tetrahydroquinoline derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ Value |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) and related derivatives | HCT-116 (Colon) | ~13 µM |

| 4-trifluoromethyl substituted derivative (4ag) | SNB19 (Glioblastoma) | 38.3 µM |

| 4-trifluoromethyl substituted derivative (4ag) | LN229 (Glioblastoma) | 40.6 µM |

| 4-substituted 5,6,7,8-tetrahydrobenzo tuni.finih.govthieno[2,3-d]pyrimidines | MDA-MB-435 | < 40 nM |

A key mechanism through which 5,6,7,8-tetrahydroquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and maintaining tissue homeostasis.

Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. For example, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G₂/M phase, leading to apoptotic cell death in A549 lung cancer cells through both intrinsic and extrinsic pathways. nih.gov This induction of apoptosis is often caspase-dependent, with an increase in the levels of active caspase-3 being a common observation. nih.gov

In glioblastoma cells, the derivative 4ag was demonstrated to trigger apoptosis through the activation of Caspase-3/7. tuni.fi Similarly, another study on a newly synthesized tetrahydrobenzo[h]quinoline derivative in MCF-7 human breast cancer cells revealed an induction of apoptosis by up to 30%. This was accompanied by a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tbzmed.ac.ir The altered Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. tbzmed.ac.ir

The activation of the intrinsic pathway was further evidenced by a significant increase in cleaved-caspase 9, a key initiator caspase in this pathway, upon treatment with a tetrahydrobenzo[h]quinoline derivative. tbzmed.ac.ir These findings collectively indicate that the induction of apoptosis is a central mechanism of action for the antitumor activity of 5,6,7,8-tetrahydroquinoline derivatives.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. At low levels, they function as signaling molecules, but at high levels, they can cause significant damage to cellular components, leading to a state known as oxidative stress. Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction. frontiersin.org

Several 5,6,7,8-tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the intracellular levels of ROS. For instance, a series of novel tetrahydroquinolinones were synthesized and found to inhibit the growth and proliferation of colorectal cancer (CRC) cells by inducing cellular stress through ROS. nih.gov One particular compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d), induced massive oxidative stress, disrupting the balance of cell survival and leading to autophagy. nih.gov

In the context of glioblastoma, the derivative 4ag was found to induce intracellular ROS (iROS), which in turn elevated mitochondrial ROS (mtROS). tuni.fi This increase in mitochondrial ROS can lead to the disruption of the mitochondrial membrane potential, a critical step in the induction of apoptosis. tuni.fi The ability of aminoquinoline derivatives to induce mitochondrial dysfunction through the elevation of ROS levels is a recognized mechanism for their antiproliferative potential. researchgate.net

This strategy of targeting the cellular redox balance represents a promising therapeutic approach, and 5,6,7,8-tetrahydroquinoline derivatives have demonstrated their potential in this regard.

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. nih.govnih.gov Consequently, they are a well-established target for anticancer drugs. Agents that interfere with microtubule dynamics can arrest the cell cycle in mitosis and subsequently induce apoptosis. nih.gov

A series of 4-substituted 5,6,7,8-tetrahydrobenzo tuni.finih.govthieno[2,3-d]pyrimidines, which are structurally related to the tetrahydroquinoline core, have been identified as potent microtubule targeting agents. nih.govmdpi.com These compounds were found to cause microtubule depolymerization. nih.govmdpi.com

Further investigation revealed that these derivatives inhibit tubulin assembly, and this inhibition is more potent than that of the well-known colchicine site binding agent, CA-4. nih.gov Competitive binding assays confirmed that these compounds bind to the colchicine site on tubulin, thereby preventing its polymerization into microtubules. nih.govmdpi.com This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, the death of cancer cells.

In addition to the broader mechanisms described above, 5,6,7,8-tetrahydroquinoline derivatives have been shown to target specific enzymes that are crucial for cancer cell metabolism and signaling.

Some synthetic 5,6,7,8-tetrahydroisoquinoline derivatives (a closely related scaffold) have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR). nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation. nih.gov For example, one tetrahydroisoquinoline derivative exhibited potent CDK2 inhibitory activity with an IC₅₀ of 0.149 µM, while another was a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.gov

The 5,6,7,8-tetrahydroquinoline scaffold is also recognized as a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. myskinrecipes.com Furthermore, some new 5,6,7,8‐tetrahydroisoquinolines have been studied for their inhibitory potential against the RET enzyme, a receptor tyrosine kinase. researchgate.net

Chemokine receptors are a class of G-protein coupled receptors that play a vital role in cell migration. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are particularly important in the context of cancer, as they are involved in tumor growth, invasion, and metastasis. nih.govnih.gov High expression of CXCR4 is a prognostic marker in many cancers, as it facilitates the migration of cancer cells to organs that express high levels of CXCL12. nih.gov

Derivatives of the tetrahydroisoquinoline scaffold, which is an isomer of tetrahydroquinoline, have been developed as potent and selective antagonists of the CXCR4 receptor. nih.govnih.gov These antagonists can block the interaction between CXCR4 and CXCL12, thereby inhibiting the migration and homing of cancer cells. For example, one such derivative was found to inhibit CXCL12-induced calcium flux with high potency. nih.gov This antagonism of CXCR4 represents a promising strategy to combat cancer metastasis, and the tetrahydroquinoline scaffold is a key component of these molecules.

Circumvention of Drug Resistance Mechanisms

Multidrug resistance (MDR) is a significant impediment to the successful treatment of various diseases, including cancer. One of the key players in MDR is the over-expression of efflux pumps like P-glycoprotein (P-gp), which actively transport therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.

Derivatives of the tetrahydroquinoline scaffold have been investigated as potent inhibitors of P-glycoprotein. These compounds are designed to competitively bind to P-gp, thereby preventing the efflux of co-administered therapeutic drugs. The mechanism of action involves the tetrahydroquinoline derivative occupying the drug-binding pocket of P-gp. This competitive inhibition restores the intracellular concentration of the therapeutic agent, thus resensitizing resistant cells. The structural features of these derivatives, such as the nature and position of substituents on the tetrahydroquinoline ring, are crucial for their P-gp inhibitory activity. For instance, the lipophilicity and hydrogen bonding capacity of the substituents can significantly influence the binding affinity of the derivative to P-gp.

While the role of 5,6,7,8-tetrahydroquinolin-4-amine derivatives in overcoming P-gp-mediated resistance is an active area of research, their specific interaction with other resistance mechanisms, such as the altered expression of βIII-tubulin, is less understood. Overexpression of βIII-tubulin is a known mechanism of resistance to microtubule-targeting anticancer drugs like taxanes. nih.gov This isotype of tubulin can alter microtubule dynamics and reduce the binding affinity of these drugs. nih.gov Although direct evidence linking this compound derivatives to the modulation of βIII-tubulin expression or function is not yet established, the broad biological activity of this scaffold suggests that this could be a potential area for future investigation.

Anti-inflammatory Activity Mechanisms

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The biosynthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.

Prostaglandin Inhibition Pathways

Derivatives of this compound have been explored for their anti-inflammatory potential, with a key mechanism being the inhibition of prostaglandin synthesis. These compounds are thought to interact with the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins. The inhibition of COX enzymes by these derivatives leads to a reduction in the production of pro-inflammatory prostaglandins, such as PGE2 and PGI2, thereby alleviating the symptoms of inflammation. The specific interactions between the tetrahydroquinoline derivatives and the COX enzymes, including the role of the 4-amino group and other substituents in binding to the enzyme's active site, are subjects of ongoing research to develop more potent and selective anti-inflammatory agents.

Antimicrobial and Antiviral Activity Mechanisms

The rise of antimicrobial resistance has necessitated the search for new therapeutic agents with novel mechanisms of action. Derivatives of this compound have shown promise in this area, exhibiting both antibacterial and antiviral properties.

Antibacterial Effects (e.g., Swarming Motility Inhibition)

The antibacterial activity of tetrahydroquinoline derivatives has been demonstrated against a range of pathogenic bacteria. While the precise mechanisms can vary depending on the specific derivative and the bacterial species, some studies suggest that these compounds may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.

Another potential mechanism of antibacterial action is the inhibition of bacterial communication systems, such as quorum sensing. Quorum sensing regulates various virulence factors, including biofilm formation and swarming motility. Swarming motility is a collective, flagella-driven movement of bacteria over a surface, which is important for colonization and infection. By interfering with the signaling pathways that control swarming motility, this compound derivatives could potentially reduce the virulence and pathogenicity of bacteria. However, specific studies detailing the inhibition of swarming motility by this particular class of compounds are still emerging.

Anti-HIV Activity

The human immunodeficiency virus (HIV) life cycle presents multiple targets for therapeutic intervention. Derivatives of the tetrahydroquinoline scaffold have been identified as having anti-HIV activity through various mechanisms.

One key mechanism is the inhibition of viral entry into host cells. Some tetrahydroquinoline derivatives act as antagonists of the CXCR4 co-receptor, which is utilized by certain strains of HIV to enter CD4+ T cells. mdpi.com By binding to CXCR4, these compounds prevent the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking viral fusion and entry. nih.gov

Another potential anti-HIV mechanism for this class of compounds is the inhibition of the viral enzyme integrase. HIV integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. nih.gov Small molecules that bind to allosteric sites on the integrase enzyme can promote its aberrant multimerization, leading to the inhibition of its activity. nih.gov

Receptor-Mediated Activities and Target Engagement

The structural characteristics of this compound derivatives allow them to interact with a variety of cellular receptors, leading to a range of physiological effects. The partially saturated heterocyclic ring and the amine functionality are key features that can enhance binding affinity to neurological and other receptors. myskinrecipes.com

Research has shown that derivatives of the closely related 6-amino-5,6,7,8-tetrahydroquinoline can bind to dopamine D2 receptors. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of ligands for dopamine and other neurotransmitter receptors.

The following table summarizes the receptor binding affinities of some N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline, highlighting the potential for this scaffold to be modified to achieve potent and selective receptor engagement.

| Compound | Substituent on Amino Group | D-2 Receptor Affinity (Ki, nM) |

| 16 | N,N-di-n-propyl | 280 |

| 18 | N-n-propyl-N-phenylethyl | 150 |

Data sourced from a study on 6-amino-5,6,7,8-tetrahydroquinoline derivatives and their affinity for dopamine receptors. nih.gov

These findings underscore the versatility of the 5,6,7,8-tetrahydroquinoline scaffold in engaging with specific biological targets. Further structural modifications of the 4-amine group and the quinoline (B57606) ring system could lead to the discovery of novel and potent ligands for a wide range of receptors, with potential applications in the treatment of neurological, inflammatory, and infectious diseases.

Dopamine Receptor Agonism/Antagonism (e.g., D2, 5HT1A)

Research into the dopaminergic activity of tetrahydroquinoline derivatives has identified specific isomers with affinity for dopamine receptors. Studies on N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been conducted to determine their binding affinity for dopamine D1 and D2 receptors. nih.gov The affinity was evaluated by measuring the displacement of selective radioligands, [3H]SCH 23390 for D1 and [3H]spiperone for D2, from homogenized rat striatal tissue. nih.gov

The findings indicated that none of the tested compounds were effective at displacing the D1-selective ligand. nih.gov However, all the tested 6-amino-5,6,7,8-tetrahydroquinoline derivatives demonstrated the ability to displace the D2-selective ligand, indicating an affinity for the D2 receptor. nih.gov Among the synthesized compounds, those featuring an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group were identified as the most potent in binding to D2 receptors. nih.gov The available literature did not provide specific data on the 5-HT1A receptor activity of this particular class of derivatives.

Table 1: Dopamine Receptor Binding Profile of 6-amino-5,6,7,8-tetrahydroquinoline Derivatives

| Derivative Class | Target Receptor | Key Finding |

|---|---|---|

| N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline | Dopamine D1 | No significant displacement of [3H]SCH 23390, indicating low affinity. nih.gov |

| N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline | Dopamine D2 | All tested compounds displaced [3H]spiperone, indicating binding affinity. nih.gov |

| N-n-propyl-N-phenylethylamino derivative | Dopamine D2 | Among the most potent compounds in the series for D2 receptor binding. nih.gov |

C5a Receptor Antagonism

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives has been reported as antagonists of the C5a receptor. nih.gov The C5a receptor, a G protein-coupled receptor, is a key mediator of inflammatory responses. The development of synthetic routes for these tetrahydroquinoline derivatives has enabled efficient modification of substituents on the core structure, facilitating the exploration of structure-activity relationships. nih.gov Members of this series have been shown to exhibit high binding affinity for the C5a receptor and act as potent functional antagonists. nih.gov

Table 2: Activity of 5-amino-5,6,7,8-tetrahydroquinoline Derivatives at the C5a Receptor

| Compound Series | Target | Activity | Significance |

|---|

Sigma Receptor Binding Affinity and Selectivity (σ1, σ2)

The sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins involved in various cellular functions and are considered targets for therapeutic intervention in several diseases. Research into heterocyclic phenethylamine derivatives has identified 3-amino-tetrahydroquinolines as ligands with a notable affinity for the σ1 receptor. These derivatives have demonstrated respectable binding affinity and good selectivity for the σ1 receptor over the σ2 subtype.

Table 3: Sigma Receptor Binding Affinity of a 3-amino-tetrahydroquinoline Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

|---|

Influence of Chirality on Biological Activity and Stereoselective Recognition

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. The significance of stereochemistry has been investigated in a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. nih.govsemanticscholar.org

In a study evaluating the antiproliferative activity of these compounds against a panel of cancer cell lines, certain derivatives that showed significant activity as racemates were subsequently synthesized and tested as pure enantiomers. nih.govsemanticscholar.org The results revealed a distinct stereoselective biological effect for some of the compounds. For instance, when tested against A2780 ovarian carcinoma cells, the (R)-enantiomer of compound 5a, (R)-5a, was found to be the most active, with an IC50 value of 5.4 µM. semanticscholar.org In contrast, its corresponding (S)-enantiomer, (S)-5a, was the least active, with an IC50 of 17.2 µM, clearly demonstrating stereoselective recognition by the biological target. semanticscholar.org

Interestingly, this stereoselectivity was not universal across all tested derivatives. The chiral forms of compounds 3a and 2b did not exhibit a significant difference in their IC50 values, suggesting that for these specific structures, the orientation of the substituent at the chiral center had less impact on their cytotoxic effect. semanticscholar.org This highlights that the influence of chirality on biological activity is highly dependent on the specific molecular structure of the derivative.

Table 4: Influence of Chirality on the Antiproliferative Activity of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives on A2780 Cells

| Compound | Enantiomer | Antiproliferative Activity (IC50 µM) |

|---|---|---|

| 5a | (R)-5a | 5.4 semanticscholar.org |

| 5a | (S)-5a | 17.2 semanticscholar.org |

| 3a | (R)-3a | 13.9 semanticscholar.org |

| 3a | (S)-3a | 13.5 semanticscholar.org |

| 2b | (R)-2b | 10.4 semanticscholar.org |

Applications in Catalysis and Materials Science

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have emerged as effective ligands in various asymmetric transformations.

Chiral diamines derived from an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of imines and dihydroisoquinolines (DHIQs). mdpi.comnih.govresearchgate.net These reactions are crucial for the synthesis of chiral amines and alkaloids, which are important intermediates for many biologically active compounds. mdpi.comnih.govresearchgate.net

Researchers have synthesized chiral diamine ligands, such as CAMPY and its 2-methyl substituted analog Me-CAMPY, from 5,6,7,8-tetrahydroquinolin-8-ol (B83816). mdpi.com These ligands, when complexed with metals like rhodium, form catalysts that are effective in the ATH of a series of substituted DHIQs. mdpi.comnih.govresearchgate.net While the enantiomeric excess (ee) values obtained were modest in some cases (up to 69% for certain substrates), the reactions achieved satisfactory quantitative conversions, even for sterically hindered substrates. mdpi.comnih.gov The use of an additive, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), was found to be beneficial in these reactions. mdpi.comnih.gov

This work represents a step towards developing alternatives to the well-known Noyori-Ikariya (arene)Ru(II)/TsDPEN catalyst. mdpi.comnih.gov The study also highlighted an optimized protocol for the synthesis of these chiral diamines in both enantiomeric forms with excellent yield and purity, overcoming the limitations of traditional resolution methods. mdpi.com

Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using Chiral Ligands based on 8-amino-5,6,7,8-tetrahydroquinoline

| Ligand | Metal Catalyst | Substrate Type | Conversion | Enantiomeric Excess (ee) | Reference |

| CAMPY (L1) | Rhodium | Dihydroisoquinolines (DHIQs) | Quantitative | Up to 69% | mdpi.comnih.gov |

| Me-CAMPY (L2) | Rhodium | Dihydroisoquinolines (DHIQs) | Quantitative | - | mdpi.comnih.gov |

While direct application of 5,6,7,8-Tetrahydroquinolin-4-amine in ring-opening polymerization (ROP) of ε-caprolactone is not extensively documented in the provided search results, related structures such as aluminum hydroquinolin-8-olates have been studied for this purpose. nih.gov These complexes have shown moderate to high activities for the ROP of ε-caprolactone at elevated temperatures. nih.gov The mechanism is thought to involve the conversion of dimeric species at low temperatures to active mononuclear species at higher temperatures, which then initiate the polymerization. nih.gov This suggests a potential area of exploration for derivatives of this compound in polymerization catalysis.

Intermediates for the Synthesis of Specialty Polyheterocycles with Photoluminescent Properties